molecular formula C11H11F2N B2445731 3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287300-57-4

3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2445731
CAS No.: 2287300-57-4
M. Wt: 195.213
InChI Key: CUWRUZWKLGZVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine: is a compound that features a bicyclo[1.1.1]pentane core substituted with a 2,5-difluorophenyl group and an amine group. This compound is part of a class of molecules known for their unique three-dimensional structures, which can enhance the pharmacokinetic properties of drug candidates by increasing their saturation level and three-dimensionality .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the radical fluorination of a bicyclo[1.1.1]pentane precursor, followed by amination . The reaction conditions often involve the use of strong nucleophiles and radical initiators under controlled temperatures to ensure the stability of the strained bicyclic system .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of photochemical synthesis has also been explored to efficiently produce bicyclo[1.1.1]pentane derivatives .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Properties

IUPAC Name

3-(2,5-difluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWRUZWKLGZVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.